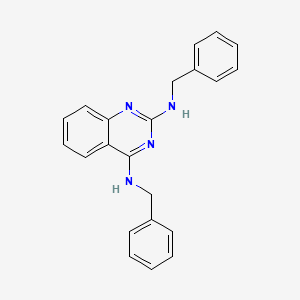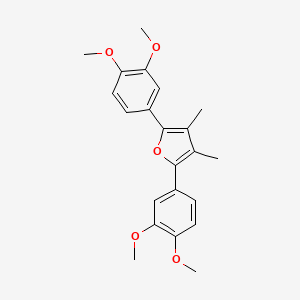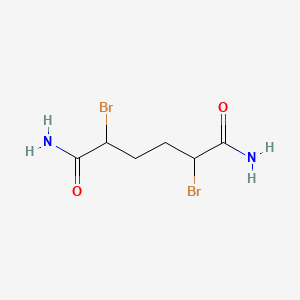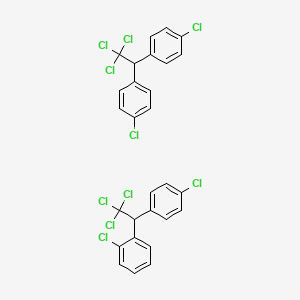
Ddt Technical
説明
Dichlorodiphenyltrichloroethane, commonly known as DDT, is a colorless, tasteless, and almost odorless crystalline chemical compound . It was first synthesized in 1874 by the Austrian chemist Othmar Zeidler . DDT was originally developed as an insecticide and became infamous for its environmental impacts .
Synthesis Analysis
Technical DDT is synthesized by reacting CCl3CHO with chlorobenzene . The technical product contains only 4% DDD .Molecular Structure Analysis
DDT is an organochloride and its chemical formula is C14H9Cl5 . It is known for decades that the isomeric composition of DDT can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .Chemical Reactions Analysis
DDT and its degradation products may be transported from one medium to another by sorption, bioaccumulation, dissolution, or volatilization . In sediments, DDT strongly adheres to suspended particles, but once metabolized, DDE, the primary product, is slightly soluble in water .Physical And Chemical Properties Analysis
DDT is a white amorphous powder that melts over the range of 80–94°C . Under standard conditions, the density of this compound is roughly equal to 1 gram per cubic centimetre .科学的研究の応用
Environmental Impact and Persistence
DDT's environmental persistence and its bioaccumulation in ecosystems have been a significant concern. Despite the ban in many countries due to ecological reasons, DDT is still found in virtually every living organism on the planet, indicating its widespread distribution and persistence in the environment (Turusov, Rakitsky, & Tomatis, 2002). This ubiquity raises questions about its long-term environmental impact and necessitates ongoing research to understand and mitigate its effects.
Use in Disease Vector Control
Despite its environmental and health risks, DDT's effectiveness as an insecticide for disease vector control, particularly in malaria prevention, has made its use a subject of debate. In certain areas where malaria is endemic, DDT is still used under controlled conditions to reduce the mosquito population. The balance between its effectiveness in disease control and its potential health risks remains a crucial area of research (van den Berg, 2009).
Health Risks
Research has indicated that exposure to DDT and its breakdown product DDE may be associated with adverse health outcomes, including cancer, diabetes, and impaired neurodevelopment in children. These findings underscore the need for a careful evaluation of DDT's health risks compared to its benefits in disease vector control. There is a critical need for research to develop safe and effective alternatives to DDT (Eskenazi et al., 2009).
Legal and Ethical Considerations
The use of DDT also involves legal and ethical considerations, particularly in developing countries where it may still be used for vector control. The decision to use DDT must consider not only its effectiveness and health risks but also the regulatory landscape and ethical implications of exposing populations to a known pollutant (Math, 2011).
Research on Alternatives
There's a significant emphasis on research to find alternatives to DDT that are both effective for disease vector control and have minimal environmental and health impacts. This research is crucial for developing sustainable, safe methods for disease prevention that do not rely on hazardous chemicals (Rai & Ingle, 2012).
Safety And Hazards
将来の方向性
The hope is that the groundbreaking science now underway on the deep-ocean DDT dumping will ultimately inform how future investigations of other offshore dump sites are conducted . There is also a need for long-term studies to illuminate the full consequences of DDT and other biologically disruptive chemicals to help guide regulations .
特性
IUPAC Name |
1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZIFSYVXSKXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001046 | |
| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ddt Technical | |
CAS RN |
8017-34-3 | |
| Record name | DDT technical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



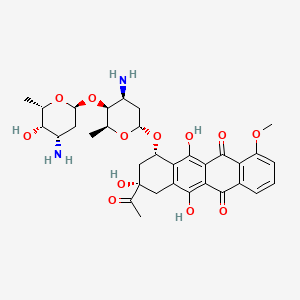
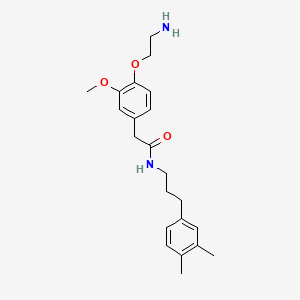
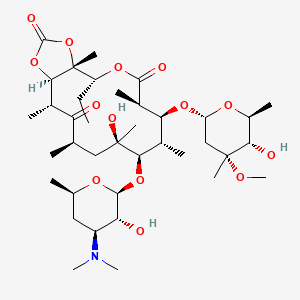
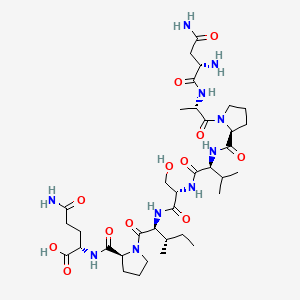
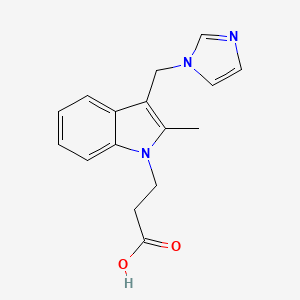
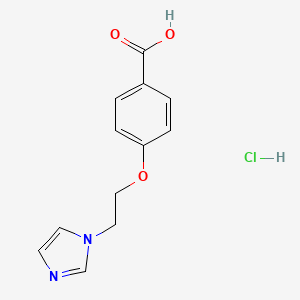
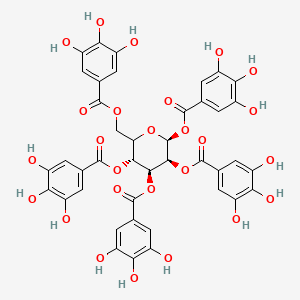
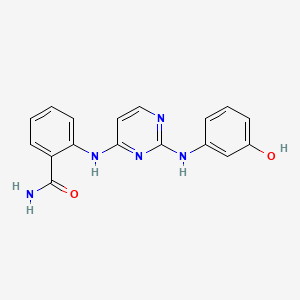
![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)
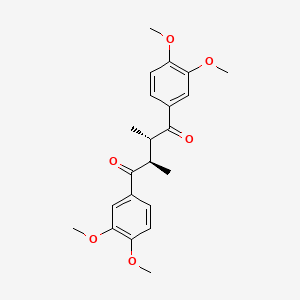
![7H-Dibenzo[c,g]carbazole](/img/structure/B1669859.png)
